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Compound of Interest

Compound Name:
4,5-Dichlorothiophene-3-

carbaldehyde

CAS No.: 61200-59-7

Cat. No.: B1331484

Get Quote

Executive Summary
Thiophene-3-carbaldehyde (3-formylthiophene) represents a critical yet frequently underutilized

heterocyclic scaffold in modern organic synthesis. While its isomer, thiophene-2-carbaldehyde,

dominates commodity chemical catalogs, the C3-substituted variant offers unique electronic

vectors and steric geometries essential for high-specificity drug design and advanced

optoelectronic materials.

This guide serves as a technical blueprint for researchers aiming to exploit the distinct reactivity

of thiophene-3-carbaldehyde. Unlike the C2-isomer, where the electron-withdrawing formyl

group is conjugated to the sulfur atom's lone pair via a direct vinylogous pathway, the C3-

isomer presents a "meta-like" electronic environment. This subtle divergence dictates the

regioselectivity of subsequent electrophilic aromatic substitutions (EAS) and the photophysical

properties of derived conjugated systems.

Part 1: Chemical Architecture & Reactivity Profile
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Electronic Divergence: C3 vs. C2
To design effective experiments, one must understand the causality behind the reactivity

differences.

Thiophene-2-carbaldehyde: The formyl group at C2 strongly deactivates positions C3 and

C5. The sulfur atom acts as a strong donor to the carbonyl oxygen.

Thiophene-3-carbaldehyde: The formyl group at C3 is cross-conjugated. While still electron-

withdrawing, it leaves the C2 position (the "ortho" position between sulfur and the aldehyde)

highly acidic and sterically accessible. This allows for unique C2-functionalization strategies

(e.g., lithiation-directed functionalization) that are difficult to achieve with the C2-isomer.

The Reactivity Matrix
The aldehyde moiety at C3 serves as a "linchpin" for divergent synthesis:

Condensation Reactions: The carbonyl carbon is less electrophilic than benzaldehyde but

sufficiently reactive for Knoevenagel and Schiff base formations.

C-H Activation: The C2-proton is the most acidic ring proton (

), allowing for regioselective lithiation using LDA, followed by quenching with electrophiles to
generate 2,3-disubstituted thiophenes.

Part 2: Synthetic Strategies & Visualization
Core Synthetic Pathways
The synthesis of the core scaffold and its subsequent derivatization requires precise control

over conditions to prevent ring opening or polymerization.
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Figure 1: Divergent synthetic pathways starting from 3-bromothiophene to bioactive and

functional materials.

Part 3: Medicinal Chemistry Applications[1][2][3][4]
The Chalcone Pharmacophore
Chalcones derived from thiophene-3-carbaldehyde exhibit potent anticancer activity,

particularly against human colon cancer cell lines (e.g., HCT-15). The thiophene ring acts as a

bioisostere for the phenyl ring found in natural chalcones, often improving lipophilicity and

metabolic stability.

Protocol 1: Claisen-Schmidt Condensation (Chalcone
Synthesis)
Objective: Synthesis of 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one.[1] Mechanism:

Base-catalyzed aldol condensation followed by dehydration.

Reagents:

Thiophene-3-carbaldehyde (10 mmol)

4-Hydroxyacetophenone (10 mmol)
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Ethanol (Absolute, 20 mL)

KOH (40% aqueous solution, 2 mL)

Step-by-Step Methodology:

Dissolution: In a 50 mL round-bottom flask, dissolve 1.12 g (10 mmol) of thiophene-3-

carbaldehyde and 1.36 g (10 mmol) of 4-hydroxyacetophenone in 20 mL of absolute ethanol.

Catalysis: Add 2 mL of 40% KOH dropwise while stirring at room temperature. The solution

will likely darken (yellow/orange) indicating enolate formation.

Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor via TLC

(Hexane:Ethyl Acetate 7:3).

Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1M HCl

(to neutralize the phenoxide).

Isolation: A yellow precipitate will form. Filter under vacuum.

Purification: Recrystallize from hot ethanol to yield yellow needles.

Validation: Melting point should be distinct; IR should show

-unsaturated ketone stretch (

).

Schiff Bases (Azomethines)
Schiff bases derived from thiophene-3-carbaldehyde are critical for antimicrobial research,

specifically targeting ergosterol biosynthesis in fungi and Pks13 in Mycobacterium tuberculosis.

Key Structural Insight: The imine bond (-CH=N-) provides a linkage that positions the thiophene

ring and the amine substituent in a specific geometric orientation, facilitating binding to enzyme

active sites.
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Part 4: Material Science & Organic Electronics[6][7]
[8][9]
In the realm of Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs),

thiophene-3-carbaldehyde derivatives serve as precursors for functionalized polythiophenes.

Why Position 3? Functionalizing the 3-position allows the polymer backbone (linked via 2,5-

positions) to remain linear and conjugated. A substituent at position 3 can solubilize the

polymer or provide a "handle" for post-polymerization modification without breaking the

conjugation path.
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Figure 2: Workflow for generating functionalized conducting polymers using thiophene-3-

carbaldehyde.

Part 5: Quantitative Data Summary
Table 1: Comparative Biological Activity of Thiophene-3-Carbaldehyde Derivatives

Derivative Class Target / Application Key Substituent (R)
Activity Metric
(Ref)

Chalcone
Colon Cancer (HCT-

15)
4-OCH3-Phenyl IC50: 21 µg/mL [4]

Schiff Base M. tuberculosis
Ethyl cyanoacetate

motif
MIC: < 20 µg/mL [3]

Schiff Base Antifungal (Candida) 2-OH-Phenyl
Zone of Inhib: 22mm

[1]

Polymer Biosensor Interface
EDOT-CHO

copolymer

High Adhesion to ITO

[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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